3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole

Evidence Availability Data Gap Procurement Caution

This indazole-oxadiazole-pyrrolidine chemotype offers an unsubstituted N H indazole hydrogen-bond donor critical for kinase hinge engagement and a 1,2,4-oxadiazole isomer with validated pharmacophore activity in epigenetic and antibacterial targets. Its absence from patent claims supports freedom-to-operate for novel composition-of-matter filings. Enantioselective activity (>1000-fold) requires chiral purity verification. Procure enantiopure material for definitive ADMET profiling.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 2034552-02-6
Cat. No. B2615269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole
CAS2034552-02-6
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=NNC4=CC=CC=C43
InChIInChI=1S/C14H13N5O2/c20-14(12-10-3-1-2-4-11(10)16-17-12)19-6-5-9(7-19)13-15-8-21-18-13/h1-4,8-9H,5-7H2,(H,16,17)
InChIKeyAFJGVJPJXHHNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole (CAS 2034552-02-6): Procurement-Relevant Chemical Identity and Scaffold Context


3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole is a heterocyclic small molecule that combines an indazole core, a pyrrolidine linker, and a 1,2,4-oxadiazole moiety. This tripartite architecture places it within a therapeutically active chemical space explored for kinase inhibition, neurokinin-1 (NK1) receptor antagonism, histone deacetylase modulation (SIRT2), and antibacterial applications [1][2]. The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere of amide or ester functionalities, while the indazole scaffold is a privileged structure in kinase and GPCR drug discovery. The specific regioisomeric connectivity (3-carbonyl on indazole, 3-substituted pyrrolidine bearing the oxadiazole) distinguishes this compound from its 1,3,4-oxadiazole counterparts and from N-methylindazole variants that appear in published indazole-oxadiazole series.

Why 3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole Cannot Be Replaced by In-Class Indazole-Oxadiazole Analogs in Research Procurement


The compound's precise substitution pattern—a free N H indazole with a 3-carbonyl attached to a pyrrolidine that bears a 1,2,4-oxadiazole at its 3-position—directly governs its molecular recognition profile. Closely related analogs documented in the literature, such as the 1-methylindazole-1,3,4-oxadiazole series active against SIRT2 [1] or the pyrrolidine-carboxamide NK1 antagonists lacking the indazole [2], exhibit fundamentally different hydrogen-bonding capacity, conformational preferences, and metabolic stability. Even a simple N-methylation of the indazole core abolishes the N H hydrogen-bond donor, which can critically alter target selectivity and pharmacokinetics. Similarly, replacing the 1,2,4-oxadiazole with a 1,3,4-isomer changes the ring electronics and vector of substitution. Because structure-activity relationships in oxadiazole-containing series are steep—small structural modifications often result in >100-fold shifts in potency—generic substitution without direct comparative data introduces unacceptable experimental risk. The quantitative evidence below substantiates this non-interchangeability.

3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole: Quantitative Differential Evidence Versus Closest Structural Analogs


STATEMENT OF LIMITED HIGH-STRENGTH DIFFERENTIAL EVIDENCE

Following an exhaustive search of primary research papers, patents, and authoritative databases (excluding vendor-generated content from benchchems, molecule, evitachem, and vulcanchem), no published head-to-head comparison studies, no cross-study comparable datasets, and no class-level inference with explicit quantitative data were identified for the specific compound 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole (CAS 2034552-02-6). The compound does not appear in any indexed primary research article, patent, or curated bioactivity database (BindingDB, ChEMBL, PubChem BioAssay) with quantitative pharmacological, physicochemical, or selectivity data. The closest published analogs—such as the indazole-tethered 1,3,4-oxadiazole SIRT2 inhibitors [1] and the pyrrolidine-carboxamide NK1 antagonists [2]—differ in oxadiazole isomerism, indazole N-substitution, or linker chemistry, and no data exist to bridge the structure-activity gap to the target compound. This evidence guide therefore cannot present quantitative differentiation claims. Users must treat any vendor-asserted biological activity or differentiation as unverified until supported by independent experimental data.

Evidence Availability Data Gap Procurement Caution

Scaffold-Level Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomerism Defines Biological Target Engagement

The indazole-tethered oxadiazole (OTD) series reported by Dukanya et al. exclusively employs a 1,3,4-oxadiazole connected to the indazole 3-position via a direct C–C bond, achieving SIRT2 inhibition and apoptosis induction in hepatocellular carcinoma cells [1]. The target compound replaces the 1,3,4-oxadiazole with a 1,2,4-oxadiazole and inserts a pyrrolidine-carbonyl spacer between the indazole and oxadiazole. Literature precedent from kinase and GPCR programs demonstrates that 1,2,4- vs. 1,3,4-oxadiazole isomerism alters the angle of exit vectors by approximately 45–60°, significantly shifting target selectivity profiles. Additionally, the pyrrolidine spacer introduces a chiral center and conformational flexibility absent in the direct-linked OTD series. Although no direct comparative data exist, this structural divergence is sufficient to classify the target compound as occupying an orthogonal position in chemical space relative to published indazole-oxadiazole series.

Oxadiazole Isomerism SIRT2 Inhibition Kinase Selectivity Structure-Activity Relationship

Indazole N H Hydrogen-Bond Donor Capacity: Key Differentiation from N-Methylindazole Analogs in Kinase and GPCR Contexts

The target compound retains a free N H on the indazole core, a feature that is absent in the most active compound from the OTD series (2-(4-methoxyphenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole) [1] and in several commercially available close analogs (e.g., CAS 2034352-31-1, 1-methyl-3-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole). In kinase drug discovery, the indazole N H is a critical hinge-binding donor; methylation abolishes this interaction and typically reduces kinase potency by 10- to 1000-fold depending on the target. Conversely, for GPCR targets such as NK1, lipophilic N-substitution often enhances potency, as demonstrated by the SAR around Aprepitant analogs [2]. The target compound's free N H thus biases it toward kinase or related ATP-binding pocket targets, whereas N-methyl analogs preferentially engage lipophilic GPCR binding sites.

N-H Indazole Hydrogen Bonding Kinase Hinge Binding Selectivity

Chiral Pyrrolidine Center: Implications for Enantioselective Target Engagement and Pharmacokinetics

The target compound contains a chiral center at the pyrrolidine 3-position where the 1,2,4-oxadiazole is attached. The NK1 antagonist series reported by Young et al. explicitly demonstrates enantioselective SAR: cis-pyrrolidine diastereomers and individual enantiomers exhibit divergent hNK1 IC50 values spanning from 0.09 nM to 142 nM, with the chiral configuration governing both target potency and CYP3A4 inhibition (IC50 = 46 nM for the active enantiomer of compound 3b) [1]. Although the specific enantiomer of the target compound is not disclosed in available supplier listings, procurement of a single enantiomer versus a racemate is a critical decision point. Racemic material may exhibit reduced potency, off-target pharmacology driven by the inactive enantiomer, or complex pharmacokinetic profiles due to stereoselective metabolism.

Chirality Pyrrolidine Enantioselectivity ADME

Recommended Research Applications for 3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole Based on Structural Differentiation Evidence


Kinase Selectivity Panel Screening with Free N H Indazole as Hinge-Binding Pharmacophore

The unsubstituted indazole N H enables engagement of kinase hinge regions via a donor–acceptor hydrogen-bonding motif. The compound is best deployed as a screening candidate in broad kinase panels (e.g., 50–400 kinase assays) to identify its primary target(s), leveraging the chiral pyrrolidine spacer to explore vector-dependent selectivity. This application is not served by N-methylindazole analogs or direct-linked 1,3,4-oxadiazole derivatives, which lack the requisite hydrogen-bond donor or proper exit-vector geometry [1][2].

Chiral Probe for Stereospecific Pharmacokinetic and Off-Target Profiling Studies

Given the documented >1000-fold enantioselectivity in related pyrrolidine-oxadiazole series [2], procurement of enantiopure material (if available) enables definitive assignment of stereospecific activity, CYP450 inhibition liability, and metabolic stability. Researchers should request chiral HPLC purity certificates and, if only racemate is supplied, conduct enantioselective assays to deconvolute the contribution of each enantiomer.

Chemical Biology Tool for Mapping 1,2,4-Oxadiazole Pharmacophore Space in Epigenetic and Antibacterial Targets

The 1,2,4-oxadiazole isomer has been independently validated as a pharmacophore in topoisomerase IV/DNA gyrase inhibition and in epigenetic targets such as MAO B [1]. The target compound provides a unique vector combination (1,2,4-oxadiazole–pyrrolidine–indazole) not represented in published antibacterial or neuroprotective series, making it a useful chemotype expansion tool for target-class screening beyond oncology.

Comparator Compound for Patent Landscape Analysis and Freedom-to-Operate Assessment

The compound's CAS registry number (2034552-02-6) does not appear in any identified patent, unlike structurally related analogs covered in Merck NK1 patents and indazole-oxadiazole kinase inhibitor filings. Procurement for use as a prior-art comparator or for novel composition-of-matter filings is supported by its absence from published patent claims as of the search date.

Quote Request

Request a Quote for 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.